molecular formula C16H13NO4S B2856008 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 41335-63-1

2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B2856008
CAS RN: 41335-63-1
M. Wt: 315.34
InChI Key: OWFJEUOLFWDDLQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTB is a benzothiazolone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of acid-base balance and ion transport. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been reported to inhibit the activity of β-glucuronidase, which is involved in the metabolism of drugs and xenobiotics. In addition, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of the immune response. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various enzymes and pathogens, which makes it a promising candidate for the development of novel drugs. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. One limitation is its low solubility in water, which can limit its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful evaluation before its use in vivo.

Future Directions

There are several future directions for the study of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one. One direction is the development of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one-based drugs for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another direction is the synthesis of novel materials based on 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one, which can have potential applications in catalysis, sensing, and drug delivery. Furthermore, the elucidation of the mechanism of action of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one and its physiological effects can provide insights into the development of new therapeutic targets and the optimization of drug design.
Conclusion:
In conclusion, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one can lead to the development of novel drugs and materials with potential applications in various fields.

Synthesis Methods

2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 4-methylacetophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with 4-methylacetophenone in the presence of sodium hydroxide and acetic acid. The synthesis of 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has also been reported using a one-pot reaction of 2-aminobenzenethiol, 4-methylacetophenone, and carbon disulfide in the presence of potassium hydroxide.

Scientific Research Applications

2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, β-glucuronidase, and acetylcholinesterase. In materials science, 2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and polymers.

properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)14(18)10-17-16(19)13-4-2-3-5-15(13)22(17,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFJEUOLFWDDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione

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